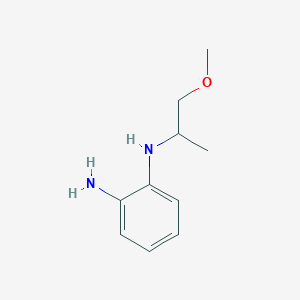

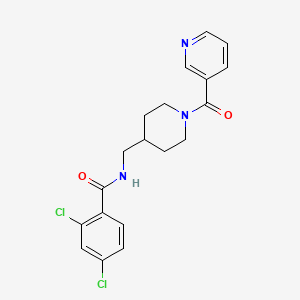

![molecular formula C26H18N2OS B2744438 N-(2-(benzo[d]thiazol-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 314028-15-4](/img/structure/B2744438.png)

N-(2-(benzo[d]thiazol-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-(benzo[d]thiazol-2-yl)phenyl)-[1,1’-biphenyl]-4-carboxamide” is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit a wide range of properties and applications, including optical properties, coordination properties, and electron acceptor properties . They have been used in the treatment of various diseases such as cancer, bacterial infections, convulsions, diabetes, and fungal infections .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, D. J. Jethava and co-workers synthesized N-(benzo[d]thiazol-2-yl)-2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo [4,3-a]pyrazin-7 (8 H)-yl) acetamide derivatives after acetylation of benzothiazole in the presence of base NEt 3 followed by nucleophilic substitution from triazolo-triazine in the presence of potassium carbonate .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be confirmed by various spectroscopic techniques such as 1H and 13C NMR, UV, IR, and mass spectral data .Chemical Reactions Analysis

Benzothiazole derivatives are highly reactive molecules and are extensively employed as reactants or reaction intermediates for the synthesis of a variety of fused heterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be analyzed based on their melting points, IR spectra, 1H NMR, 13C NMR, and mass spectral data .Aplicaciones Científicas De Investigación

Anticancer Applications :

- Compounds similar to N-(2-(benzo[d]thiazol-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide were found to exhibit significant anticancer activity. For example, a study by Ravinaik et al. (2021) synthesized and evaluated substituted benzamides for their anticancer activity against various cancer cell lines, showing promising results.

Antimicrobial Agents :

- Research by Bikobo et al. (2017) demonstrated that derivatives of this compound could act as effective antimicrobial agents, particularly against Gram-positive bacterial strains.

Diuretic Activity :

- A study focusing on the diuretic properties of similar compounds was conducted by Yar & Ansari (2009). They synthesized a series of related compounds and found one of them to be particularly effective as a diuretic agent.

Synthesis and Characterization :

- The process of synthesizing and characterizing similar compounds has been detailed in several studies. For instance, Wang et al. (2008) described a copper-catalyzed intramolecular cyclization process to synthesize N-benzothiazol-2-yl-amides.

Stem Cell Research :

- A study by Ries et al. (2013) demonstrated the application of a related compound, N-benzyl-2-(pyrimidin-4′-ylamino)-thiazole-4-carboxamide (thiazovivin), in stem cell research, particularly for improving the generation of human induced pluripotent stem cells (iPSCs) from fibroblasts.

Antiallergy Agents :

- A study on N-(4-substituted-thiazolyl)oxamic acid derivatives, which are structurally related to the compound , showed potent antiallergy activity. This research was conducted by Hargrave et al. (1983).

Mecanismo De Acción

Target of Action

The compound N-(2-(benzo[d]thiazol-2-yl)phenyl)-[1,1’-biphenyl]-4-carboxamide, also known as N-[2-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE, has been found to have anti-tubercular properties . It has been shown to have inhibitory effects against Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . The primary target of this compound is the enzyme DprE1 , which is essential for the survival of the bacterium .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the normal functioning of the bacterium, leading to its death . The compound also has anti-inflammatory properties, showing inhibitory effects against COX-1 , an enzyme involved in inflammation .

Biochemical Pathways

The compound affects the biochemical pathways involved in the survival and proliferation of Mycobacterium tuberculosis . By inhibiting DprE1, it disrupts the synthesis of arabinogalactan, a key component of the bacterial cell wall . This leads to the death of the bacterium . The compound’s anti-inflammatory effects are due to its inhibition of COX-1, which reduces the production of prostaglandins, molecules that promote inflammation .

Pharmacokinetics

The compound’s potent inhibitory effects against mycobacterium tuberculosis and cox-1 suggest that it may have good bioavailability .

Result of Action

The result of the compound’s action is the death of Mycobacterium tuberculosis, leading to its potential use as an anti-tubercular agent . Its anti-inflammatory effects could also be beneficial in conditions where inflammation plays a role .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of an O-alkyl moiety at certain positions of the phenyl group can eliminate the antimicrobial activity of the compound

Safety and Hazards

Direcciones Futuras

The future directions in the research of benzothiazole derivatives include the structural modification of hit compounds and the development of new anti-MERS-CoV drug research . The synthesis of C2-substituted benzothiazoles has received much attention, and a number of drugs containing the benzothiazole core are commercially used to treat different pathologies .

Propiedades

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18N2OS/c29-25(20-16-14-19(15-17-20)18-8-2-1-3-9-18)27-22-11-5-4-10-21(22)26-28-23-12-6-7-13-24(23)30-26/h1-17H,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCLDMYOFIRRGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

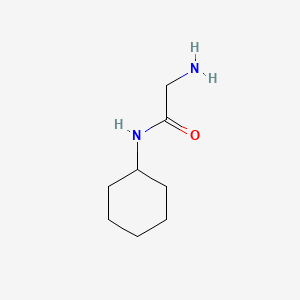

![Methyl 2-[3-(methylaminomethyl)phenoxy]acetate;hydrochloride](/img/structure/B2744357.png)

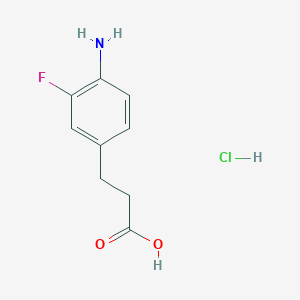

![2-Methyl-3-((pyridin-2-ylmethyl)carbamoyl)naphtho[1,2-b]furan-5-yl acetate](/img/structure/B2744360.png)

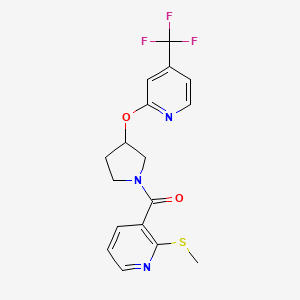

![N-[(1-Benzyltriazol-4-yl)methyl]thiadiazole-4-carboxamide](/img/structure/B2744364.png)

![N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2744367.png)

![(4-Bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone](/img/structure/B2744372.png)

![1-[(2-Methylphenyl)methoxy]imidazole](/img/structure/B2744376.png)

![2-[(4-methylphenoxy)methyl]-N-(4-sulfamoylphenyl)furan-3-carboxamide](/img/structure/B2744378.png)